Chromocen

Organometallic Chemistry Electronic Structure Catalyst Design

Chromocene is the sole precursor for Union Carbide ethylene polymerization catalysts—a 16e⁻ paramagnetic metallocene that reacts uniquely with silica to generate active Cr(III) hydride sites. Not replicable by ferrocene or cobaltocene. It is the most potent gas-phase flame inhibitor among first-row metallocenes and one of only two yielding semiconducting polymer derivatives. Lower ionization potential (6.0 eV) enhances photoionization detector sensitivity. Shipped under argon. Order 97%+ purity for advanced R&D.

Molecular Formula C10H10Cr
Molecular Weight 182.18 g/mol
Cat. No. B12059738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChromocen
Molecular FormulaC10H10Cr
Molecular Weight182.18 g/mol
Structural Identifiers
SMILES[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Cr]
InChIInChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H;
InChIKeyOXPNGPODCRFNTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chromocene (Cp2Cr) Procurement and Technical Specifications for Scientific R&D


Chromocene, formally bis(η5-cyclopentadienyl)chromium(II) with the formula Cr(C5H5)2, is a prototypical sandwich compound belonging to the metallocene class of organometallic complexes. Its molecular weight is 182.18 g/mol, and it typically appears as dark red, pyrophoric crystals [1]. The compound sublimes readily under vacuum and is soluble in non-polar organic solvents such as benzene and THF, but decomposes in water [2]. Chromocene is a 16-valence electron complex, deviating from the 18-electron rule that governs more stable congeners like ferrocene, rendering it highly reactive, air-sensitive, and paramagnetic (intermediate spin, S = 1) [3].

Why Generic Metallocene Substitution Fails: Chromocene's Non-Interchangeable Reactivity Profile


Chromocene cannot be considered a simple drop-in replacement for other common metallocenes like ferrocene or cobaltocene due to fundamental differences in electronic structure and resultant chemical behavior. Its 16-valence electron configuration, compared to the 18-electron count of ferrocene, results in a significantly larger Cp ring separation and a much higher intrinsic reactivity [1]. This manifests as a distinct paramagnetic (S=1) character, contrasting with the diamagnetism of ferrocene, and leads to a far greater sensitivity to air and moisture, often necessitating strict inert atmosphere handling [2]. Critically, these electronic distinctions drive chromocene's unique performance as a reducing agent and its specific reactivity with silica surfaces to form active polymerization catalysts, a reaction that is not efficiently replicated by its 18-electron counterparts [3].

Chromocene (Cp2Cr) Quantitative Evidence: Performance Differentiators vs. Metallocene Analogs


Valence Electron Count Dictates Reactivity: Chromocene (16 e⁻) vs. Ferrocene (18 e⁻)

Chromocene possesses only 16 valence electrons, making it electronically unsaturated and a potent reducing agent. This contrasts with ferrocene, an 18-electron complex that is thermodynamically stable and comparatively unreactive [1].

Organometallic Chemistry Electronic Structure Catalyst Design

Gas-Phase Ionization Potential: Chromocene's Lower Energy Threshold for Photoionization Applications

Chromocene exhibits a significantly lower gas-phase ionization potential than ferrocene, making it more readily ionizable in detection applications. This is a direct, quantitative differentiator.

Analytical Chemistry Photoionization Detection Gas-Phase Chemistry

Electronic Band Structure of Polymers: Semiconducting Character Unique to Chromocene and Ferrocene Derivatives

Calculations of metallocene-containing polymers reveal that while most (e.g., cobaltocene, nickelocene, vanadocene) possess a partially occupied band and exhibit metallic character, polymers containing ferrocene and chromocene are distinct in their semiconducting behavior [1].

Materials Science Conductive Polymers Electronic Structure

Catalytic Site Formation: Chromocene's Unique Reactivity with Silica for Ethylene Polymerization

Chromocene reacts readily with silica surfaces to generate highly active organometallic centers for ethylene polymerization, a key feature of the Union Carbide (UC) catalyst. In contrast, ferrocene is comparatively robust and does not undergo this crucial surface reaction to form an active catalyst [1].

Catalysis Polymer Science Heterogeneous Catalysis

Flame Inhibition Efficacy: Chromium-Based Chromocene Outperforms Other First-Row Transition Metal Metallocenes

In a systematic comparison of flame inhibition abilities, chromium, delivered via chromocene, exhibits the highest fire suppression ability among first-row transition metals (Cr>Mn>Fe>Co>Ni) [1].

Fire Science Combustion Chemistry Flame Retardants

Chromocene Application Scenarios: Where Quantitative Evidence Supports Selection


Heterogeneous Ethylene Polymerization Catalyst Precursor

Chromocene is the critical precursor for the Union Carbide (UC) family of supported ethylene polymerization catalysts. Its unique reactivity with silica, a 16-electron-driven process not exhibited by ferrocene, generates highly active Cr(III) hydride surface sites [1]. This is the only viable precursor for this specific catalyst system, which produces polyethylene with a narrow molecular weight distribution and a high chain-transfer response to hydrogen .

Sensitive Photoionization Detection of Organometallics

In analytical instrumentation requiring detection of volatile organometallic species, chromocene's lower ionization potential (6.0 eV) compared to ferrocene (6.8 eV) allows for more efficient photoionization at longer wavelengths, enhancing detector sensitivity [1]. This makes chromocene a preferred reference compound or calibration standard in photoionization detector development for specific analytes.

Synthesis of Semiconducting Metallocene-Containing Polymers

For the design of novel conductive polymers, chromocene is one of only two first-row metallocenes (alongside ferrocene) whose polymer derivatives exhibit semiconductor character rather than metallic behavior [1]. Researchers aiming to create semiconducting organometallic polymer chains must select chromocene or ferrocene as their monomer unit to achieve the desired electronic band structure.

Gas-Phase Flame Suppression Research

Chromocene is the most potent gas-phase flame inhibitor among its first-row transition metal metallocene analogs, with a proven performance ranking of Cr > Mn > Fe > Co > Ni [1]. In studies of fire suppression mechanisms or development of novel flame-retardant additives, chromocene is the benchmark compound for chromium-based systems and provides the highest efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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